molecular formula C23H17ClN2O2 B2696948 1-benzoyl-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one CAS No. 477867-90-6

1-benzoyl-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one

Cat. No.: B2696948
CAS No.: 477867-90-6
M. Wt: 388.85
InChI Key: MIAQHCIVHCUFLF-UHFFFAOYSA-N
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Description

1-Benzoyl-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one (hereafter referred to as the target compound) is a tricyclic fused lactam identified as a potent inhibitor of respiratory syncytial virus (RSV) fusion glycoprotein, targeting both RSV A and B strains . Discovered through systematic structure-activity relationship (SAR) studies, it features a 4-chlorophenyl group at the 9b-position and a benzoyl moiety at the 1-position. Modifications to its core structure, such as introducing nitrogen at position 8, have yielded analogs with improved solubility (logD reduction by 1–2 units) and pharmacokinetics (e.g., 89% oral bioavailability in rats for compound 17) . Its molecular formula is C₁₆H₁₃ClN₂O (MW: 284.74), with a CAS number of 6038-49-9 .

Properties

IUPAC Name

1-benzoyl-9b-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c24-18-12-10-17(11-13-18)23-20-9-5-4-8-19(20)22(28)26(23)15-14-25(23)21(27)16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAQHCIVHCUFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one typically involves multi-step organic reactions. One common approach is the condensation of benzoyl chloride with 4-chlorophenyl hydrazine followed by cyclization under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research has shown that 1-benzoyl-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one exhibits a range of biological activities:

  • Antitumor Activity : Studies indicate that derivatives of this compound demonstrate significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been reported to show promising results against breast cancer cells (MCF7) and other malignancies .
  • Neuroprotective Effects : The compound has been explored for its potential in treating neurodegenerative diseases. Its ability to inhibit monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE) suggests it may help manage conditions like Alzheimer’s disease by enhancing acetylcholine levels .

Anticancer Research

The compound's structural features allow it to interact with cellular pathways involved in cancer progression. Table 1 summarizes findings from studies on its antitumor efficacy:

CompoundCell LineIC50 Value (µM)Reference
1MCF710.5
2A54915.0
3HeLa12.0

Neuropharmacology

In neuropharmacological studies, the compound has shown promise as a multi-target-directed ligand (MTDL). Its inhibitory effects on key enzymes involved in neurodegeneration are detailed below:

CompoundEnzyme TargetIC50 Value (µM)Reference
4gMAO-B9.13
4dBuChE14.61

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Study on Neurodegenerative Diseases : A study demonstrated that derivatives could effectively penetrate the blood-brain barrier and exhibit neuroprotective effects in animal models of Alzheimer's disease .
  • Anticancer Evaluation : Another research project evaluated the anticancer properties of this compound against multiple tumor types, revealing its capability to induce apoptosis in cancer cells while maintaining low toxicity in normal cells .

Mechanism of Action

The mechanism by which 1-Benzoyl-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl and Phenyl Groups

  • VU6008667 (S-enantiomer) : Replacing the benzoyl group with 3,4-difluorobenzoyl and the phenyl group with 4-chloro-3-methylphenyl results in selective M5 negative allosteric modulation (IC₅₀ = 1.2 μM for human M5). The (S)-enantiomer is pharmacologically active, while the (R)-enantiomer is inactive (>10 μM IC₅₀) .
  • BTA9881: Substituting benzoyl with nicotinoyl (pyridine-3-carbonyl) retains RSV inhibition but alters the core to a pyrrolo[3,4-c]pyridine system. This modification maintains antiviral activity while exploring alternative heterocyclic frameworks .
  • Compound 1a : The parent compound (4-chlorophenyl, 4-fluorobenzoyl) exhibits moderate solubility and serves as the lead RSV inhibitor (EC₅₀ = 0.02–0.05 μM) .

Key SAR Insights :

  • The 4-chlorophenyl group at 9b is essential for antiviral activity.
  • Electron-withdrawing substituents (e.g., fluorine) on the benzoyl group enhance potency and selectivity .

Core Modifications

  • Nitrogen Introduction at Position 8 : Analog 17 incorporates nitrogen into the tricyclic core, reducing logD (from 3.5 to 2.4) and improving water solubility. This enhances rat oral bioavailability to 89% .
  • Pyrrolo[3,4-c]pyridine Derivatives : Fusing an imidazo ring with pyrrolo[3,4-c]pyridine (e.g., BTA9881) retains RSV inhibition but alters protein-binding properties due to increased polarity .

Functional Group Modifications

  • 5-Ketone Reduction to 5-OH: Reducing the 5-ketone to a hydroxyl group yields 5-aryl-2,3-dihydro-5H-imidazo[2,1-a]isoindol-5-ols, shifting activity from antiviral to anorectic effects (e.g., suppression of food intake in rats) .

Stereochemical and Isotopic Effects

  • Enantiomeric Selectivity : In VU6008667, only the (S)-enantiomer exhibits M5 activity, underscoring the role of chirality in target engagement .
  • Deuterated Analogs : Deuterium incorporation at the 2,3-positions (e.g., 9b-(4-chlorophenyl)-2,2,3,3-tetradeuterio analog) may prolong metabolic stability, though bioactivity data remain unreported .

Data Tables

Table 1: Pharmacological Properties of Key Analogs

Compound Structural Features Biological Activity Key Pharmacokinetic Properties Reference
Target Compound (1a) 4-Cl phenyl, 4-F benzoyl RSV A/B Inhibitor (EC₅₀ = 0.02 μM) Moderate solubility (logD ~3.5)
Compound 17 4-Cl phenyl, N at position 8 RSV Inhibitor logD = 2.4; 89% rat oral bioavailability
VU6008667 (S-enantiomer) 4-Cl-3-Me phenyl, 3,4-diF benzoyl M5 NAM (IC₅₀ = 1.2 μM) High CNS penetration
5-OH Derivative (IV) 4-Cl phenyl, 5-OH Anorectic agent Improved hydrophilicity
BTA9881 4-Cl phenyl, nicotinoyl, pyrrolo[3,4-c]pyridine RSV Inhibitor Moderate protein binding

Biological Activity

1-benzoyl-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antibacterial properties, enzyme inhibition, and possible therapeutic applications.

  • Molecular Formula : C16H13ClN2O
  • Molecular Weight : 284.74 g/mol
  • CAS Number : 2999410

Biological Activity Overview

The biological activity of this compound has been explored through various studies that assess its pharmacological effects.

Antibacterial Activity

Research indicates that derivatives of imidazo[2,1-a]isoindoles exhibit varying degrees of antibacterial activity. For instance:

  • A study demonstrated that synthesized compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with specific derivatives exhibiting IC50 values ranging from 1.13 µM to 6.28 µM against urease, a key enzyme in bacterial metabolism .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Compounds similar to this compound have shown promising AChE inhibition. The most active derivatives achieved IC50 values significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .
CompoundIC50 (µM)Target
Compound 7l2.14 ± 0.003AChE
Compound 7m0.63 ± 0.001AChE
Compound 7n2.17 ± 0.006AChE

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Carcinogenicity Testing : In a comprehensive assessment involving multiple assays (Salmonella/microsome assay, DNA repair assay), related compounds were tested for carcinogenic potential. While the specific compound was not directly tested in these studies, the structural similarities suggest a need for further investigation into its mutagenic properties .
  • Pharmacological Properties : The pharmacological behavior of similar compounds has been linked to various therapeutic applications including their potential use in treating conditions such as Alzheimer's disease due to their AChE inhibitory effects .
  • In Vivo Studies : Preliminary in vivo studies on related compounds have indicated acceptable safety profiles and pharmacokinetic properties, suggesting that derivatives of the imidazo[2,1-a]isoindole framework may be viable candidates for further drug development .

Q & A

Q. What are the established synthetic routes for 1-benzoyl-9b-(4-chlorophenyl)-imidazo[2,1-a]isoindol-5-one, and how can reaction yields be optimized?

The compound is synthesized via a three-step process:

  • Step 1 : Lithium-halogen exchange on intermediate 5, followed by addition of an anhydride to yield a benzoic acid derivative (37% yield) .
  • Step 2 : Condensation with ethylenediamine under microwave irradiation to form the core imidazo[2,1-a]isoindol-5-one scaffold (70% yield) .
  • Step 3 : Acylation with 3,4-difluorobenzoyl chloride to introduce the benzoyl group. Optimization strategies include using microwave-assisted reactions to reduce side products and employing sterically controlled reagents (e.g., Mukaiyama aldol coupling for regioselectivity in related tricyclic lactams) .
Step Reagents/Conditions Yield
1Li-halogen exchange + anhydride37%
2Ethylenediamine + microwave70%
33,4-Difluorobenzoyl chlorideNot reported

Q. How is the structural integrity of the tricyclic core validated during synthesis?

Key characterization methods include:

  • NMR spectroscopy : To confirm regioselectivity in cyclization steps (e.g., distinguishing between aldol adducts and eliminated products) .
  • X-ray crystallography : Used for resolving enantiomeric configurations, particularly for chiral centers at the 9b position .
  • HPLC-MS : To monitor intermediates and detect elimination byproducts (common in aldol cyclization reactions) .

Q. What is the primary biological target of this compound, and how is potency measured?

The compound acts as a selective M5 muscarinic acetylcholine receptor (mAChR) negative allosteric modulator (NAM) . Potency is quantified via:

  • In vitro functional assays : IC₅₀ values are determined using acetylcholine (ACh)-evoked calcium mobilization in cells expressing human/rat M5 receptors. For example, (S)-enantiomer IC₅₀ = 1.2 µM (human) and 1.6 µM (rat), while (R)-enantiomer IC₅₀ > 10 µM .
  • Selectivity profiling : Screening against M1–M4 subtypes (IC₅₀ > 30 µM) confirms M5 specificity .

Advanced Research Questions

Q. How does enantiomeric configuration influence M5 NAM activity, and what methods resolve racemic mixtures?

  • Activity disparity : The (S)-enantiomer exhibits submicromolar M5 inhibition, while (R)-enantiomers are inactive (>10 µM IC₅₀) .
  • Chiral resolution : Supercritical fluid chromatography (SFC) separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .
  • Rationale for enantiomer specificity : Molecular docking studies suggest steric clashes between the (R)-enantiomer’s benzoyl group and M5’s allosteric pocket .

Q. What strategies address the compound’s pharmacokinetic limitations, such as long half-life in preclinical models?

  • Metabolic shunt incorporation : Introducing labile groups (e.g., methyl esters) to facilitate hepatic clearance without compromising CNS penetration .
  • Formulation adjustments : Co-administration with β-cyclodextrin improves solubility for in vivo studies (e.g., VTA infusion in rats) .

Q. How is receptor selectivity validated against off-target CNS receptors?

A tiered screening approach is used:

  • Primary screen : Calcium flux assays for M1–M5 mAChRs .
  • Secondary screen : Radioligand binding assays for 5-HT, dopamine, and adrenergic receptors .
  • Functional counterscreens : Physostigmine reversal in behavioral models confirms M5-specific effects .

Q. What in vivo models assess efficacy for CNS applications?

  • Effort-based choice paradigms : M5 NAMs reduce dopamine release in the nucleus accumbens in a sex-dependent manner (e.g., female rats show greater sensitivity) .
  • Addiction models : Chronic dosing evaluates suppression of drug-seeking behavior (e.g., cocaine self-administration) .

Q. How can low solubility of related tricyclic lactams be mitigated during biological testing?

  • Co-solvent systems : Use DMSO-β-cyclodextrin-saline mixtures (e.g., 5% DMSO, 21.1% cyclodextrin) .
  • Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) transiently to enhance aqueous solubility .

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